3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, diisopropoxyphenyl group, and a dihydrobenzo[d][1,3]oxaphosphole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the dihydrobenzo[d][1,3]oxaphosphole core, followed by the introduction of the tert-butyl and diisopropoxyphenyl groups through selective reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The tert-butyl and diisopropoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as its role in a chemical reaction or its biological activity. The compound’s unique structure allows it to engage in specific interactions that can lead to desired outcomes, such as catalysis or inhibition of biological processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl substituted hetero-donor TADF compounds: These compounds share the tert-butyl group and are used in organic light-emitting diodes (OLEDs) for their high efficiency and compatibility with wet methods.
1,3-bis-tert-butyl thioethers: These compounds are used in the synthesis of functional 1,2-dithiolanes and share the tert-butyl group.
Uniqueness
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPMJVRCYAVEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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